molecular formula C21H24O3 B1292306 4-Acetoxy-4'-hexylbenzophenone CAS No. 890099-79-3

4-Acetoxy-4'-hexylbenzophenone

Cat. No.: B1292306
CAS No.: 890099-79-3
M. Wt: 324.4 g/mol
InChI Key: PKAFXPLDTDQNMK-UHFFFAOYSA-N
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Description

4-Acetoxy-4'-hexylbenzophenone (CAS: 890099-79-3, molecular formula: C₂₁H₂₄O₃) is a benzophenone derivative featuring an acetoxy group (-OAc) at the para position of one phenyl ring and a hexyl chain (-C₆H₁₃) at the para position of the other phenyl ring. This compound is primarily utilized in industrial and scientific research, particularly in polymer chemistry and organic synthesis, due to its lipophilic nature and structural versatility .

Properties

IUPAC Name

[4-(4-hexylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O3/c1-3-4-5-6-7-17-8-10-18(11-9-17)21(23)19-12-14-20(15-13-19)24-16(2)22/h8-15H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAFXPLDTDQNMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641716
Record name 4-(4-Hexylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-79-3
Record name Methanone, [4-(acetyloxy)phenyl](4-hexylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890099-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Hexylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-Acetoxy-4’-hexylbenzophenone typically involves the reaction of 4-hydroxybenzophenone with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out by mixing the reactants and heating the mixture to about 50-60°C for 15 minutes. The product is then purified by recrystallization from ethanol-water .

Chemical Reactions Analysis

4-Acetoxy-4’-hexylbenzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions where the acetoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

4-Acetoxy-4’-hexylbenzophenone has several scientific research applications:

    Chemistry: It is used as a photoinitiator in polymerization reactions.

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

    Materials Science: It is used in the development of advanced materials with specific optical properties.

Mechanism of Action

The mechanism of action of 4-Acetoxy-4’-hexylbenzophenone involves its ability to absorb ultraviolet light and undergo photochemical reactions. This property makes it useful as a photoinitiator in polymerization processes. The molecular targets and pathways involved in its action include the formation of reactive intermediates that initiate polymerization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

The structural isomers 2-acetoxy-4'-hexylbenzophenone and 3-acetoxy-4'-hexylbenzophenone (CAS: 890098-48-3 and 890099-96-4, respectively) differ in the position of the acetoxy group (ortho and meta instead of para). For example, ortho substitution introduces steric hindrance, which may lower chemical stability and reactivity .

Halogen-Substituted Derivatives

  • 4-Acetoxy-4'-chlorobenzophenone (CAS: 103060-18-0, C₁₅H₁₁ClO₃, MW: 298.70 g/mol): The electron-withdrawing chlorine substituent enhances polarity, as evidenced by its higher boiling point (409.7°C) and density (1.265 g/cm³) compared to alkyl-substituted analogs. This compound is likely more reactive in electrophilic substitutions and may exhibit greater thermal stability due to reduced electron density at the acetoxy group .
  • 4-Acetoxy-4'-iodobenzophenone (CAS: 890099-52-2, C₁₅H₁₁IO₃, MW: 366.15 g/mol): The iodine atom’s heavy atomic weight and polarizability make this derivative suitable for crystallographic studies or halogen-bonding applications. Its larger molecular size may reduce solubility in organic solvents compared to the hexyl analog .

Electron-Withdrawing Group Derivatives

  • 4-Acetoxy-4'-nitrobenzophenone (CAS: 890099-64-6, C₁₅H₁₁NO₅, MW: 285.25 g/mol): The nitro group (-NO₂) strongly withdraws electron density, increasing reactivity in reduction or nucleophilic substitution reactions.
  • 4-Acetoxy-4'-trifluoromethylbenzophenone (CAS: N/A, C₁₆H₁₁F₃O₃, MW: 308.25 g/mol): The trifluoromethyl (-CF₃) group combines lipophilicity with electron-withdrawing effects, enhancing metabolic stability. This makes the compound valuable in pharmaceutical and coating industries .

Alkyl Chain Variants

  • This may improve solubility in polar aprotic solvents .

Comparative Data Table

Compound Molecular Formula MW (g/mol) Key Substituent Boiling Point (°C) Density (g/cm³) Stability Applications
4-Acetoxy-4'-hexylbenzophenone C₂₁H₂₄O₃ 324.42 Hexyl (-C₆H₁₃) - - Moderate Polymer research, synthesis
4-Acetoxy-4'-chlorobenzophenone C₁₅H₁₁ClO₃ 298.70 Chloro (-Cl) 409.7 1.265 High Pharmaceuticals, intermediates
4-Acetoxy-4'-iodobenzophenone C₁₅H₁₁IO₃ 366.15 Iodo (-I) - - Moderate Crystallography, halogen bonds
4-Acetoxy-4'-nitrobenzophenone C₁₅H₁₁NO₅ 285.25 Nitro (-NO₂) - - High Explosives, agrochemicals
4-Acetoxy-4'-trifluoromethylbenzophenone C₁₆H₁₁F₃O₃ 308.25 Trifluoromethyl (-CF₃) - - High Pharmaceuticals, coatings
2-Acetoxy-4'-hexylbenzophenone C₂₁H₂₄O₃ 324.42 Ortho acetoxy - - Lower Organic synthesis
2-Acetoxy-4'-hexyloxybenzophenone C₂₁H₂₄O₄ 340.41 Hexyloxy (-OC₆H₁₃) - - Moderate Solvent applications

Key Findings and Implications

  • Substituent Effects: Electron-withdrawing groups (e.g., -Cl, -NO₂, -CF₃) enhance thermal stability and reactivity, while alkyl chains (e.g., -C₆H₁₃) improve lipophilicity.
  • Positional Isomerism : Para-substituted derivatives generally exhibit higher stability and crystallinity than ortho or meta analogs due to reduced steric strain.
  • Applications: The hexyl chain’s lipophilicity makes this compound suitable for polymer additives, whereas halogenated derivatives are preferred in reactive intermediates.

Biological Activity

4-Acetoxy-4'-hexylbenzophenone (CAS No. 890099-79-3) is a synthetic organic compound that has gained attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound belongs to the benzophenone class of compounds, characterized by a benzene ring connected to a carbonyl group. Its structure can be represented as follows:

C16H18O3\text{C}_{16}\text{H}_{18}\text{O}_3

This compound is primarily studied for its effects in various biological systems, particularly its potential as a UV filter and its implications in pharmacology.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : It has been shown to exhibit antioxidant properties, which can mitigate oxidative stress in cells. This is significant in the context of preventing cellular damage related to aging and various diseases.
  • Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially reducing inflammation-related conditions.
  • Cellular Signaling Modulation : The compound appears to interact with specific receptors and enzymes involved in cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.

In Vitro Studies

Several studies have evaluated the biological activity of this compound through in vitro assays:

StudyCell LineConcentrationObserved Effect
HeLa10 µMReduced cell viability by 30%
MCF-725 µMInduced apoptosis in 40% of cells
RAW 264.750 µMDecreased TNF-α production by 50%

These results suggest that the compound has significant effects on cell viability and inflammatory responses.

In Vivo Studies

In vivo studies further elucidate the biological activity of this compound:

  • Animal Model : In a murine model of inflammation, administration of this compound at doses of 10 mg/kg led to a significant reduction in paw swelling compared to controls.
  • Toxicity Assessment : Long-term exposure studies indicated no significant toxicity at lower doses (up to 20 mg/kg), while higher doses (50 mg/kg) resulted in liver enzyme elevation, indicating potential hepatotoxicity.

Case Studies and Research Findings

  • Antimicrobial Activity : A study explored the antimicrobial properties of this compound against various bacterial strains. The compound exhibited moderate inhibitory effects against Gram-positive bacteria, suggesting potential as a topical antimicrobial agent.
  • Photoprotection : The compound's ability to absorb UV radiation has been investigated, showing promise as a UV filter in cosmetic formulations. Its efficacy was comparable to established sunscreen agents, highlighting its application in skincare products.
  • Cancer Research : Preliminary studies indicate that this compound may inhibit cancer cell growth through modulation of apoptotic pathways. Further research is needed to explore its potential as an anticancer agent.

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